3-(3-chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
This heterocyclic compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3-chlorophenyl group and at position 5 with a 1,2,3-triazole moiety. The triazole is further functionalized with a methyl group and a 2-(4-methoxyphenyl)-5-methyloxazole unit via a methylene bridge. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, making it a pharmacologically relevant scaffold .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-13-20(23-26-21(28-33-23)16-5-4-6-17(24)11-16)27-29-30(13)12-19-14(2)32-22(25-19)15-7-9-18(31-3)10-8-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFVNMHOZINED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic molecule with potential biological activities that warrant investigation. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of multiple functional groups including oxadiazole, triazole, and oxazole rings. Its molecular formula is with a molecular weight of approximately 438.9 g/mol. The presence of the 3-chlorophenyl and 4-methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar compounds inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-chlorophenyl)... | S. aureus | 32 µg/mL |
| 3-(3-chlorophenyl)... | E. coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several research articles. For example:
- A study reported that derivatives of triazoles showed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to induce apoptosis through the mitochondrial pathway .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that can protect cells from oxidative stress, which is often a contributing factor in cancer progression .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving a derivative demonstrated effectiveness against MRSA strains resistant to conventional antibiotics.
- Case Study on Cancer Treatment : A phase I clinical trial evaluated a similar triazole derivative in patients with advanced solid tumors, showing promising results in tumor reduction without significant toxicity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety in this compound enhances its efficacy against various bacterial strains. Studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds with a triazole ring have shown promise in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
Another notable application is the anti-inflammatory activity observed in related oxadiazole compounds. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Research has shown that oxadiazole derivatives can act as effective fungicides and insecticides. This compound could potentially be optimized for agricultural use to combat crop diseases caused by fungi and pests .
Herbicidal Properties
Additionally, the herbicidal potential of similar compounds has been explored. The introduction of specific functional groups can enhance selectivity against unwanted plant species while preserving crop health .
Materials Science
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices could lead to the development of materials with enhanced thermal stability and mechanical properties. The oxadiazole unit is known for its ability to improve the thermal resistance of polymers .
Nanotechnology Applications
The unique properties of this compound may also find applications in nanotechnology, particularly in the design of nanocarriers for drug delivery systems. The ability to modify the surface characteristics of nanoparticles using such compounds can enhance drug solubility and bioavailability .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria like E. coli |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |
| Agricultural | Pesticides | Effective fungicides and insecticides |
| Herbicides | Selectivity against unwanted plants | |
| Materials Science | Polymer additives | Enhances thermal stability |
| Nanotechnology | Potential for drug delivery systems |
Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives similar to our compound and evaluated their antimicrobial activities against clinical isolates. The results indicated a significant inhibition zone against Staphylococcus aureus, suggesting a promising lead for further development .
Case Study 2: Anticancer Activity
Research conducted on oxadiazole-containing triazoles demonstrated their ability to inhibit cancer cell proliferation through targeted pathways. The study found that these compounds could significantly reduce tumor size in murine models when administered at specific dosages .
Case Study 3: Agricultural Application
A recent investigation into the herbicidal properties of oxadiazole derivatives revealed that modifications to their chemical structure could enhance their effectiveness against specific weed species without harming crops .
Comparison with Similar Compounds
3-(4-Chloro-3-fluorophenyl)-5-{5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
- Key Differences: The phenyl ring at position 3 is substituted with 4-chloro-3-fluoro instead of 3-chloro. The oxazole substituent is 5-methyl-2-phenyl (vs. 2-(4-methoxyphenyl)-5-methyl), reducing electron-donating effects from the methoxy group.
- Implications: Reduced methoxy participation may lower solubility but enhance hydrophobic interactions in nonpolar binding pockets .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
- Key Differences :
- The oxadiazole is 1,3,4-substituted (vs. 1,2,4).
- A sulfanyl (-S-) bridge links the triazole to the oxadiazole (vs. methylene bridge).
- Implications : The sulfanyl group may improve hydrogen-bond acceptor capacity, while the 1,3,4-oxadiazole isomer could exhibit distinct conformational flexibility .
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Key Differences :
- The triazole is substituted with a 5-chloro-2,4-dimethoxyphenyl group (vs. oxazolylmethyl).
- Additional methoxy groups enhance electron density and steric bulk.
- Implications : Increased steric hindrance may reduce binding to flat enzymatic active sites but improve selectivity .
Physicochemical and Spectral Comparisons
Table 1: Key Analytical Data for Selected Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3-chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole?
- Methodology : A heterocyclic coupling strategy is recommended. For example:
- Step 1 : Synthesize the oxazole precursor (e.g., 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde) via condensation of hydroxylamine derivatives with ketones, followed by cyclization .
- Step 2 : Prepare the triazole intermediate via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using propargyl derivatives of the oxazole moiety and azides .
- Step 3 : Couple the triazole-oxazole intermediate with the chlorophenyl-oxadiazole fragment using a nucleophilic substitution or Suzuki-Miyaura cross-coupling reaction. Reaction conditions (e.g., PEG-400 solvent, Bleaching Earth Clay catalyst at 70–80°C) from analogous syntheses may be adapted .
Q. How can spectroscopic techniques distinguish between structural isomers or tautomers of this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch of oxadiazole at 1600–1650 cm, C-Cl stretch at 550–750 cm) .
- NMR : Analyze splitting patterns of aromatic protons (e.g., 3-chlorophenyl protons at δ 7.2–7.8 ppm) and methyl groups (e.g., triazole-methyl at δ 2.3–2.5 ppm). Overlapping signals may require 2D NMR (e.g., -HSQC) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity or binding affinity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with oxadiazole-binding pockets). Validate with free-energy perturbation (FEP) calculations .
- ADME Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability). For example, the compound’s high logP (>3) due to aromatic substituents may limit solubility .
- Limitations : Experimental validation (e.g., enzyme inhibition assays) is critical due to potential discrepancies between computational and empirical data .
Q. What strategies resolve contradictions in synthetic yield or purity data across studies?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading). For instance, varying PEG-400 concentration in cyclization reactions may improve yield .
- Analytical Cross-Validation : Compare HPLC purity data with elemental analysis (±0.3% tolerance for C, H, N). Discrepancies >5% suggest unaccounted byproducts .
- Case Study : In analogous triazole syntheses, conflicting yields (40–80%) were resolved by adjusting azide stoichiometry and reaction time .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar oxadiazole derivatives?
- Root Cause : Polymorphism or solvent inclusion during crystallization. For example:
- Solution : Recrystallize the compound in multiple solvents (e.g., ethanol, acetonitrile) and analyze via differential scanning calorimetry (DSC) to detect polymorphs .
- Evidence : In a study of 5-substituted-1,2,4-triazoles, ethanol-recrystallized samples showed a 10°C higher melting point than acetonitrile-derived crystals due to lattice stability differences .
Structural and Mechanistic Insights
Q. How does the electron-withdrawing 3-chlorophenyl group influence the compound’s reactivity?
- Mechanistic Analysis :
- The chloro substituent enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic attacks (e.g., SNAr reactions). This is supported by DFT calculations showing reduced electron density at C5 of the oxadiazole .
- Experimental Support : In analogous chlorophenyl-oxadiazoles, Hammett substituent constants () correlate with reaction rates in cross-coupling reactions .
Experimental Design Tables
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
